molecular formula C17H19ClN4O2S B2540657 5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-41-1

5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2540657
CAS No.: 851809-41-1
M. Wt: 378.88
InChI Key: FTPCCYUZSSKODF-UHFFFAOYSA-N
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Description

The compound 5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core. Its structure includes a 4-chlorophenyl group and a 4-hydroxypiperidinyl moiety, which are critical for its physicochemical and biological properties.

Properties

IUPAC Name

5-[(4-chlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-10-19-17-22(20-10)16(24)15(25-17)14(11-2-4-12(18)5-3-11)21-8-6-13(23)7-9-21/h2-5,13-14,23-24H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPCCYUZSSKODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds for Comparison :

5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (): Structural Differences: Replaces the 4-hydroxypiperidine group with a piperazine ring and introduces 4-ethoxy-3-methoxyphenyl instead of 4-chlorophenyl.

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ():

  • Structural Differences : Features a pyrazole-thiazole core with dual halogenated (Cl, F) aryl groups.
  • Impact : The fluorophenyl groups may enhance metabolic stability and electron-withdrawing effects, influencing antimicrobial activity .

5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine ():

  • Structural Differences : Incorporates a pyrrolo-thiazolo-pyrimidine scaffold with methoxyphenyl substituents.
  • Impact : The extended aromatic system and methoxy groups improve π-π stacking and selectivity against cancer cells (e.g., HCT116) .

Anticancer Activity :

  • Compounds: 5-(4-Benzyloxybenzylidene)-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one: IC₅₀ values of 12–18 µM against HCT116 cells, with minimal toxicity to normal L-02 cells. 5-(4-Fluorobenzylidene)-2-(3,4,5-trihydroxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one: Higher potency against BEL-7402 cells (IC₅₀ ~8 µM) but increased toxicity to normal cells .

Antimicrobial Activity :

  • Chlorophenyl Derivatives : Demonstrated moderate antimicrobial activity (MIC: 8–32 µg/mL) against Staphylococcus aureus and Escherichia coli, attributed to halogen-mediated hydrophobic interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
Molecular Weight ~450–470 g/mol (estimated) 678.26 g/mol 552.91 g/mol
LogP (Lipophilicity) ~3.5–4.0 (predicted) ~4.8 (higher due to ethoxy groups) ~3.2 (balanced by fluorophenyl)
Hydrogen Bond Donors 2 (hydroxyl, triazole NH) 1 (triazole NH) 2 (pyrazole NH, triazole NH)
Key Substituents 4-Chlorophenyl, 4-hydroxypiperidine 3-Chlorophenyl, piperazine 4-Chlorophenyl, fluorophenyl

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